4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

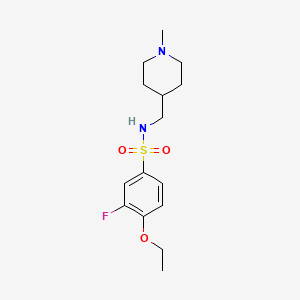

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at the 4-position, a fluorine atom at the 3-position, and a 1-methylpiperidin-4-ylmethyl substituent attached to the sulfonamide nitrogen. The ethoxy and fluoro substituents likely enhance lipophilicity and metabolic stability, while the 1-methylpiperidinyl moiety may contribute to improved solubility and target interaction through its tertiary amine functionality .

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O3S/c1-3-21-15-5-4-13(10-14(15)16)22(19,20)17-11-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKAXRCVCNAFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nucleophilic Substitution:

Fluorination: The fluoro substituent is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Sulfonamide Formation: The sulfonamide core is formed by reacting a suitable sulfonyl chloride with the amine group of the piperidine moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy and fluoro groups can be substituted under appropriate conditions, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety may interact with receptors or enzymes, while the sulfonamide group can form hydrogen bonds with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-ethoxy-3-fluoro-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzenesulfonamide

- Structural Differences : The primary distinction lies in the substitution at the sulfonamide nitrogen. The target compound features a 1-methylpiperidin-4-ylmethyl group, whereas this analog incorporates a [2-(thiophen-2-yl)pyridin-3-yl]methyl substituent.

4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide (CAS 1219134-69-6)

- Structural Differences: This compound retains the benzenesulfonamide core but substitutes the ethoxy-fluoro motif with a single fluorine at the 4-position and a methoxy group at the 4-position of the adjacent phenyl ring. The 1-methylpiperidine is linked via an amino group rather than a methylene bridge.

- The direct amino linkage to the piperidine ring could alter hydrogen-bonding interactions with targets, possibly affecting selectivity .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structural Differences : This compound features a bis-sulfonamide structure with a dimethylphenyl group and a fluorophenylsulfonyl substituent.

- Functional Implications: The dual sulfonamide groups increase molecular rigidity and acidity, which may influence ion-channel interactions (e.g., carbonic anhydrase inhibition).

Comparative Analysis of Physicochemical Properties

Biological Activity

The compound 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant case studies, research findings, and a comprehensive analysis of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, an ethoxy group, and a sulfonamide moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 320.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several sulfonamide derivatives on MDA-MB-231 cells. The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation at concentrations as low as 10 μM. The mechanism of action was attributed to the activation of apoptotic pathways involving caspase enzymes .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Research has shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Antibacterial Activity

In vitro studies revealed that the compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. This suggests potential applications in treating bacterial infections .

Inhibition of Enzymatic Activity

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The evaluation of this compound showed competitive inhibition against DHPS with an IC50 value of approximately 50 nM, indicating strong potential as an antimicrobial agent .

Table 2: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | MDA-MB-231 | 10 μM |

| Antibacterial | Staphylococcus aureus | 16 μg/mL |

| Antibacterial | Escherichia coli | 32 μg/mL |

| Enzyme Inhibition | Dihydropteroate synthase | 50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.